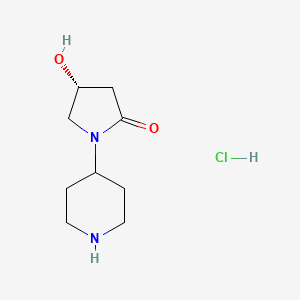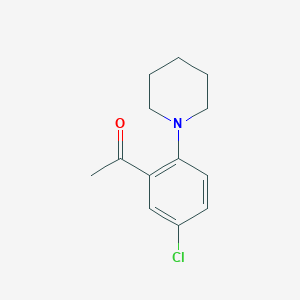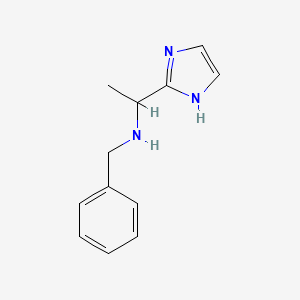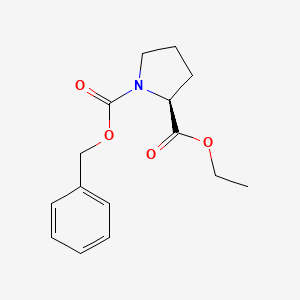![molecular formula C6H8ClNS B11775860 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride](/img/structure/B11775860.png)
5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride: is a heterocyclic compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . This compound is known for its unique structural properties, which make it a valuable building block in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrrole precursor with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives .
科学的研究の応用
Chemistry: In chemistry, 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic applications, such as anticancer agents and inhibitors of specific enzymes .
Industry: In the industrial sector, this compound is used in the development of new materials, including organic semiconductors and photovoltaic materials .
作用機序
The mechanism of action of 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of small ubiquitin-like modifier (SUMO) family of proteins, which are involved in various cellular processes, including the regulation of gene expression and protein stability . By inhibiting these proteins, the compound can modulate cellular pathways and exert its biological effects.
類似化合物との比較
Thieno[3,4-c]pyrrole-4,6-dione: Known for its use in photovoltaic materials.
Dithieno[3,2-b2′,3′-d]pyrrole: Used in organic solar cells and hybrid solar cell applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their potential biological activities.
Uniqueness: 5,6-Dihydro-4H-thieno[2,3-c]pyrrole hydrochloride stands out due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry. Its ability to inhibit SUMO proteins further distinguishes it from other similar compounds .
特性
分子式 |
C6H8ClNS |
|---|---|
分子量 |
161.65 g/mol |
IUPAC名 |
5,6-dihydro-4H-thieno[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H7NS.ClH/c1-2-8-6-4-7-3-5(1)6;/h1-2,7H,3-4H2;1H |
InChIキー |
KREVWSYVKHGBMB-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)SC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)


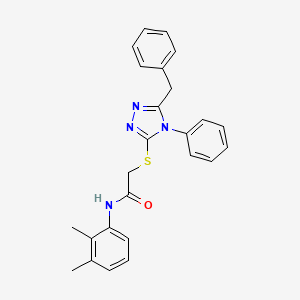
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
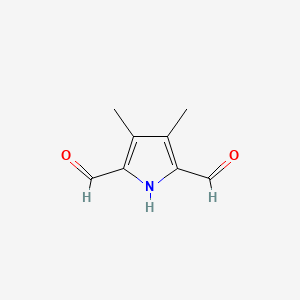
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
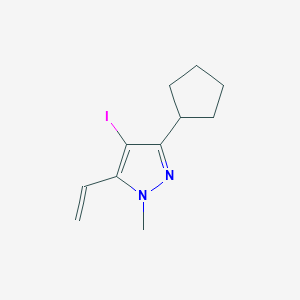
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
